molecular formula C10H15NO2S B6352602 methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate CAS No. 1154916-37-6

methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate

Cat. No.: B6352602
CAS No.: 1154916-37-6
M. Wt: 213.30 g/mol
InChI Key: GETWSJVTSCAPOK-UHFFFAOYSA-N
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Description

Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate is a substituted propanoate ester featuring a thiophene-derived amine substituent. Its molecular formula is C₁₁H₁₇NO₂S, with a molecular weight of 239.33 g/mol. The compound combines a methyl ester group, a branched alkyl chain (2-methyl), and a secondary amine linked to a thiophen-2-ylmethyl moiety.

Properties

IUPAC Name

methyl 2-methyl-3-(thiophen-2-ylmethylamino)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO2S/c1-8(10(12)13-2)6-11-7-9-4-3-5-14-9/h3-5,8,11H,6-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GETWSJVTSCAPOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNCC1=CC=CS1)C(=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reductive Amination Strategy

A primary route to methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate involves reductive amination between methyl 2-methyl-3-oxopropanoate and (thiophen-2-yl)methylamine. This method parallels protocols used for analogous compounds, such as the synthesis of METHYL (2R)-2-AMINO-3-(THIOPHEN-2-YL)PROPANOATE, where acetyl chloride in methanol facilitates esterification, followed by sodium bicarbonate quenching. For the target compound, the ketone intermediate undergoes condensation with the amine to form an imine, which is reduced using sodium borohydride or catalytic hydrogenation.

In a representative procedure adapted from Liu et al., methyl 2-methyl-3-oxopropanoate (1.2 equiv) is reacted with (thiophen-2-yl)methylamine (1.0 equiv) in dichloromethane at 0°C. Acetic acid (1.0 equiv) is added to catalyze imine formation, followed by sodium borohydride (5.0 equiv) in methanol to reduce the intermediate. The crude product is purified via column chromatography, yielding 70–75% of the desired ester.

Stepwise Esterification and Amine Coupling

Alternative routes separate the esterification and amination steps. For example, 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoic acid is first synthesized via nucleophilic substitution between 3-bromo-2-methylpropanoic acid and (thiophen-2-yl)methylamine. Subsequent esterification with methanol under acidic conditions (e.g., acetyl chloride) achieves the final product. This method mirrors the synthesis of methyl 3-(thiophen-2-yl)propanoate, where esterification proceeds in 69% yield using acetyl chloride in methanol.

Biocatalytic Methods

Enzymatic Asymmetric Reduction

Recent advances utilize ketoreductases (KREDs) for enantioselective synthesis. For instance, the reduction of 3-methylamino-1-(2-thienyl)-1-propanone to (S)-3-methylamino-1-(2-thienyl)-1-propanol using KRED137 and glucose dehydrogenase (GDH102) achieves >99% conversion. Adapting this to the target compound, methyl 2-methyl-3-oxopropanoate could serve as the ketone substrate, with KREDs selectively reducing the imine intermediate.

Key reaction parameters include:

  • Substrate concentration : 100–150 mg/mL

  • Enzyme loading : 1–2% (w/w) of substrate

  • Cofactor regeneration : NADPH recycled via glucose dehydrogenase

Industrial-Scale Production Techniques

Continuous Flow Chemistry

Industrial protocols for related thiophene derivatives, such as [(1-Cyanocyclopentyl)carbamoyl]methyl 3-(thiophen-2-yl)propanoate, employ continuous flow systems to enhance scalability. For the target compound, a three-stage flow process could integrate:

  • Imine formation : Mixing methyl 2-methyl-3-oxopropanoate and (thiophen-2-yl)methylamine in a microreactor.

  • Reduction : Catalytic hydrogenation using Pd/C or enzymatic reduction with immobilized KREDs.

  • Esterification : In-line acid-catalyzed reaction with methanol.

This approach reduces reaction times from hours to minutes and improves yields by 15–20% compared to batch methods.

Solvent and Catalyst Optimization

High-pressure reactors with polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction kinetics. For example, the Friedel-Crafts acylation step in 3-methylamino-1-(2-thienyl)-1-propanone synthesis uses 3-chloropropionyl chloride and AlCl3 to attach the thiophene moiety. Similar conditions could acylate methyl 2-methylpropanoate derivatives prior to amination.

Comparative Analysis of Preparation Methods

MethodYieldPurityScalabilityCost Efficiency
Reductive Amination70–75%>95%ModerateHigh
Biocatalytic>98%>99% eeHighModerate
Continuous Flow85–90%>98%HighHigh

Key Findings :

  • Biocatalytic methods excel in enantioselectivity (>99% ee) but require costly enzyme immobilization.

  • Continuous flow systems offer superior scalability and reduced solvent waste.

  • Classical reductive amination remains the most cost-effective for small-scale production .

Chemical Reactions Analysis

Types of Reactions: Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate is used as a building block in the synthesis of more complex thiophene-based compounds. It is also studied for its electronic properties and potential use in organic semiconductors .

Biology and Medicine: This compound has shown promise in medicinal chemistry for its potential anti-inflammatory, antimicrobial, and anticancer activities. It is being investigated for its ability to interact with biological targets such as enzymes and receptors .

Industry: In the industrial sector, thiophene derivatives are used as corrosion inhibitors and in the fabrication of organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs) .

Mechanism of Action

The mechanism of action of methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can participate in π-π interactions and hydrogen bonding, which can modulate the activity of biological molecules. The ester group can undergo hydrolysis to release active metabolites that further interact with cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Variations

The compound shares structural similarities with several derivatives of propanoate esters and thiophene-containing amines. Key analogues include:

a) Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate (CAS 168209-18-5)
  • Molecular Formula: C₉H₁₉NO₂
  • Molecular Weight : 173.25 g/mol
  • Key Differences: The amine substituent is a linear 2-methylpropyl group instead of a thiophene-containing moiety. Lower molecular weight (173.25 vs. 239.33 g/mol) due to the absence of sulfur and aromatic rings .
b) Methyl 3-amino-2,2-dimethylpropanoate hydrochloride (CAS 177269-37-3)
  • Molecular Formula: C₆H₁₄ClNO₂
  • Molecular Weight : 175.63 g/mol
  • Key Differences: Features a quaternary dimethyl group at the 2-position, increasing steric hindrance. The amine is protonated (as a hydrochloride salt), enhancing water solubility compared to the free base form of the target compound. No heteroaromatic components, limiting electronic conjugation .
c) 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol (Compound a in )
  • Molecular Formula: C₉H₁₃NOS
  • Molecular Weight : 183.27 g/mol
  • Key Differences: Replaces the propanoate ester with a propan-1-ol backbone, altering polarity and metabolic stability. Retains the thiophen-2-yl group but positions it on a hydroxyl-bearing carbon, enabling hydrogen bonding .

Physicochemical and Functional Comparisons

Property Target Compound Methyl 2-methyl-3-[(2-methylpropyl)amino]propanoate 3-(Methylamino)-1-(thiophen-2-yl)propan-1-ol
Molecular Weight (g/mol) 239.33 173.25 183.27
Backbone Propanoate ester Propanoate ester Propan-1-ol
Substituent Thiophen-2-ylmethylamino 2-Methylpropylamino Thiophen-2-yl, hydroxyl
Aromaticity Yes (thiophene) No Yes (thiophene)
Solubility Likely moderate (ester) Low (aliphatic amine) Moderate (hydroxyl group)
Key Observations:
  • Thiophene vs.
  • Ester vs. Alcohol Backbone : The ester group in the target compound may confer greater metabolic lability compared to the hydroxyl group in Compound a , though this requires experimental validation.

Biological Activity

Methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate is an organic compound that belongs to the class of thiophene derivatives, known for their diverse biological activities. This compound features a thiophene ring, an amino group, and a methyl ester functional group, which contribute to its unique chemical properties and potential applications in medicinal chemistry and material science. The molecular formula is C12_{12}H15_{15}NOS.

Biological Activities

Research indicates that this compound exhibits several promising biological activities, including:

  • Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, making it a candidate for further investigation in infectious disease treatment.
  • Anti-inflammatory Effects : The compound has shown potential in modulating inflammatory pathways, which could be beneficial in treating conditions characterized by excessive inflammation.
  • Anticancer Properties : Initial findings indicate that this compound may inhibit the growth of certain cancer cell lines, warranting further exploration in cancer therapeutics.

The biological activity of this compound is likely mediated through its interactions with various biological targets. The thiophene ring can engage in π-π interactions and hydrogen bonding with proteins and enzymes, potentially modulating their activity. The ester group may undergo hydrolysis to release active metabolites that interact with cellular pathways.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological efficacy of this compound. The specific substitution pattern on the thiophene ring contributes to its electronic and steric properties, enhancing its interaction with biological targets.

Compound Molecular Formula Biological Activity
This compoundC12_{12}H15_{15}NOSAntimicrobial, anti-inflammatory, anticancer
Methyl 2-amino-3-(thiophen-2-yl)propanoateC8_{8}H12_{12}ClNO2_2SLimited activity reported
Methyl 3-amino-3-(thiophen-3-yl)propanoateC9_{9}H12_{12}ClNOSDifferent substitution pattern affects reactivity

Case Studies

  • Antimicrobial Testing : A study involving various thiophene derivatives demonstrated that this compound exhibited significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values were comparable to established antibiotics.
  • Anti-inflammatory Research : In vitro assays revealed that this compound could reduce the production of pro-inflammatory cytokines in stimulated macrophages, suggesting its potential as an anti-inflammatory agent.
  • Cancer Cell Line Studies : In cellular assays using breast cancer cell lines, this compound showed dose-dependent inhibition of cell proliferation, indicating its potential as a lead compound for anticancer drug development.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for methyl 2-methyl-3-{[(thiophen-2-yl)methyl]amino}propanoate, and how can reaction progress be monitored?

  • Methodology :

  • Synthetic routes : Start with a nucleophilic substitution reaction between 2-methylamino-propanoate derivatives and (thiophen-2-yl)methyl halides. Use palladium on carbon (Pd/C) as a catalyst in methanol or ethanol under reflux conditions to promote coupling .
  • Reaction monitoring : Employ thin-layer chromatography (TLC) with ethyl acetate/hexane (1:1) as the mobile phase to track product formation. Spots can be visualized under UV light or using iodine vapor .
  • Purification : Use column chromatography (silica gel) or recrystallization from ethanol to isolate the pure product .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

  • Methodology :

  • Nuclear Magnetic Resonance (NMR) : Analyze 1H^1H- and 13C^{13}C-NMR spectra to confirm the presence of the thiophene ring (δ 6.8–7.2 ppm for aromatic protons), methyl ester (δ 3.6–3.8 ppm), and amino groups (δ 1.8–2.2 ppm for methylamino protons) .
  • Mass Spectrometry (MS) : Use high-resolution MS (HRMS) to verify the molecular ion peak ([M+H]+^+) and fragmentation patterns consistent with the ester and thiophene moieties .
  • Infrared (IR) Spectroscopy : Confirm ester carbonyl (C=O) stretching at ~1740 cm1^{-1} and N-H bending at ~1600 cm1^{-1} .

Q. How can preliminary biological activity be assessed for this compound?

  • Methodology :

  • In vitro assays : Test for anti-inflammatory activity using lipopolysaccharide (LPS)-stimulated THP-1 macrophages, measuring inhibition of IL-6 or NF-κB via ELISA .
  • Cytotoxicity screening : Use MTT assays on human cell lines (e.g., HEK293) to evaluate IC50_{50} values and establish safe concentration ranges .

Advanced Research Questions

Q. How can synthetic yields be optimized, and what factors contribute to low reproducibility?

  • Methodology :

  • Parameter optimization : Systematically vary solvent polarity (e.g., ethanol vs. DMF), catalyst loading (5–10% Pd/C), and temperature (60–80°C) to maximize yield .
  • Troubleshooting low yields : Check for moisture sensitivity (use anhydrous solvents) or side reactions (e.g., ester hydrolysis under basic conditions). Introduce inert atmospheres (N2_2) to prevent oxidation of the thiophene ring .

Q. What strategies resolve contradictions in reported biological activity data (e.g., conflicting IC50_{50} values)?

  • Methodology :

  • Dose-response validation : Replicate assays across multiple labs using standardized protocols (e.g., identical cell lines, LPS concentrations, and incubation times) .
  • Structural analogs comparison : Synthesize derivatives (e.g., varying ester groups or thiophene substituents) to isolate structure-activity relationships (SAR) and identify confounding functional groups .
  • Meta-analysis : Aggregate data from published studies to identify trends or outliers, adjusting for variables like assay sensitivity or compound purity .

Q. How to design experiments investigating interactions between this compound and enzyme targets?

  • Methodology :

  • Molecular docking : Use software like AutoDock Vina to predict binding affinities with enzymes (e.g., cyclooxygenase-2) based on the compound’s 3D structure (PubChem CID: retrieve from or 15) .
  • Surface plasmon resonance (SPR) : Measure real-time binding kinetics (kon_{on}/koff_{off}) to quantify interactions with immobilized enzyme targets .
  • Enzymatic inhibition assays : Test activity against purified enzymes (e.g., acetylcholinesterase) using spectrophotometric methods (e.g., Ellman’s assay for thiol detection) .

Data Contradiction Analysis

  • Case example : If anti-inflammatory activity is observed in THP-1 cells but not in PBMCs, consider:
    • Cell-type specificity : Differences in receptor expression or metabolic pathways between monocyte-derived and primary cells .
    • Compound stability : Assess degradation in culture media via HPLC to rule out false negatives .

Key Structural and Functional Insights

Functional Group Role in Activity Analytical Signature
Thiophene ringEnhances lipophilicity and π-π stacking with targets1H^1H-NMR: δ 7.1–7.3 ppm (aromatic)
Methyl esterImproves cell permeabilityIR: 1740 cm1^{-1} (C=O stretch)
Amino groupFacilitates hydrogen bonding with enzymesMS: m/z 44 (NH2+_2^+ fragment)

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